molecular formula C10H12FNO3 B3042625 N1-(3,4-dimethoxyphenyl)-2-fluoroacetamide CAS No. 648427-41-2

N1-(3,4-dimethoxyphenyl)-2-fluoroacetamide

Cat. No.: B3042625
CAS No.: 648427-41-2
M. Wt: 213.21 g/mol
InChI Key: BXAMADFTSXELFA-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenyl)-2-fluoroacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 3,4-dimethoxyphenyl group and a fluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenyl)-2-fluoroacetamide typically involves the reaction of 3,4-dimethoxyaniline with fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3,4-dimethoxyaniline+fluoroacetyl chlorideThis compound\text{3,4-dimethoxyaniline} + \text{fluoroacetyl chloride} \rightarrow \text{this compound} 3,4-dimethoxyaniline+fluoroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenyl)-2-fluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The fluoroacetamide moiety can be reduced to form the corresponding amine.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(3,4-dimethoxyphenyl)-2-fluoroacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.

    N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide: Another compound with a similar core structure but different substituents.

Uniqueness

N1-(3,4-dimethoxyphenyl)-2-fluoroacetamide is unique due to the presence of both the 3,4-dimethoxyphenyl group and the fluoroacetamide moiety

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-fluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-14-8-4-3-7(5-9(8)15-2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAMADFTSXELFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CF)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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